3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol
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Overview
Description
3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol is a complex organic compound that features a benzimidazole core linked to a phenol group through a hydroxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol typically involves the condensation of 3-hydroxybenzylamine with 2-hydroxybenzaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes .
Industrial Production Methods
This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxybenzyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole and phenol derivatives.
Scientific Research Applications
3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 2-(2-hydroxyphenyl)benzimidazole share structural similarities.
Phenol derivatives: Compounds such as 4-hydroxybenzyl alcohol and 3,4-dihydroxybenzylamine are structurally related.
Uniqueness
3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol is unique due to its combined benzimidazole and phenol functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H16N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[[2-(3-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-16-7-3-5-14(11-16)13-22-19-10-2-1-9-18(19)21-20(22)15-6-4-8-17(24)12-15/h1-12,23-24H,13H2 |
InChI Key |
MASQLINNHLINPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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